In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4)
In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and safety and handling information for 2-Amino-4-bromo-6-fluorophenol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Chemical Identity and Properties
2-Amino-4-bromo-6-fluorophenol is a substituted aromatic compound with the CAS number 182499-89-4.[1] Its structure incorporates an amino group, a bromine atom, and a fluorine atom on a phenol ring, making it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of interest for drug development.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 182499-89-4 | [2][3][4][5] |
| Molecular Formula | C6H5BrFNO | [1][2][3][4][5][6] |
| Molecular Weight | 206.01 g/mol | [1][2][3][4][5][6] |
| Synonyms | 5-Bromo-3-fluoro-2-hydroxyaniline | [1] |
| Predicted Boiling Point | 260.2 ± 40.0 °C | [1] |
| Predicted Density | 1.863 ± 0.06 g/cm³ | [1] |
| Predicted pKa | (Not available) | |
| Purity | Typically ≥98% (as offered by suppliers) | [6] |
Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.
Proposed Synthesis Pathway
A detailed experimental protocol for the synthesis of 2-Amino-4-bromo-6-fluorophenol is not explicitly described in peer-reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from 2-bromo-4-fluorophenol. This proposed pathway is based on established chemical transformations.
The first step is the nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol. The subsequent step involves the reduction of the nitro group to an amino group to obtain the final product.
Caption: Proposed synthesis workflow for 2-Amino-4-bromo-6-fluorophenol.
Experimental Protocols
The following are proposed experimental protocols based on analogous chemical reactions.
Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Intermediate)
This protocol is adapted from the nitration of similar phenolic compounds.
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Materials: 2-bromo-4-fluorophenol, concentrated sulfuric acid, concentrated nitric acid, chloroform, water, saturated sodium chloride solution, anhydrous sodium sulfate.
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Procedure:
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Dissolve 2-bromo-4-fluorophenol in chloroform in a reaction flask with stirring.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it over ice water.
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Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Synthesis of 2-Amino-4-bromo-6-fluorophenol
This protocol describes the reduction of the nitro-intermediate. The catalytic reduction of p-nitrophenol to p-aminophenol is a well-documented transformation and serves as a basis for this proposed method.[8][9][10][11][12]
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Materials: 2-bromo-4-fluoro-6-nitrophenol, a reducing agent (e.g., iron powder with hydrochloric acid, or palladium on carbon with hydrogen gas), a suitable solvent (e.g., ethanol, ethyl acetate).
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Procedure (using Iron/HCl):
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To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux.
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Add the 2-bromo-4-fluoro-6-nitrophenol in portions to the refluxing mixture.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The residue can be partitioned between an organic solvent (like ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude 2-Amino-4-bromo-6-fluorophenol.
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Further purification can be achieved by column chromatography or recrystallization.
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Applications in Research and Drug Development
While there is no direct literature on the biological activity or specific applications of 2-Amino-4-bromo-6-fluorophenol, its structural motifs are present in molecules of pharmaceutical interest. Halogenated phenols and anilines are key building blocks in the synthesis of various therapeutic agents. For instance, the structurally related 2-bromo-4-fluorophenol is a key intermediate in the synthesis of kinase inhibitors like Afatinib, which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[13][14]
The presence of amino and hydroxyl groups provides sites for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.
Caption: Potential role of halogenated phenols in a drug discovery workflow.
Safety and Handling
A Safety Data Sheet (SDS) for 2-Amino-4-bromo-6-fluorophenol is available from chemical suppliers. The following is a summary of the key safety and handling information.
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Category | Information |
| GHS Pictograms | (Not explicitly provided in search results, but related compounds are irritants and may be harmful if swallowed) |
| Hazard Statements | (Not explicitly provided in search results, but related compounds are associated with skin, eye, and respiratory irritation, and may be harmful if swallowed) |
| Precautionary Statements | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety glasses. |
| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are recommended. If dust is generated, a NIOSH-approved respirator should be used. |
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash with soap and plenty of water.
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Eye Contact: Rinse with plenty of water for at least 15 minutes.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
2-Amino-4-bromo-6-fluorophenol is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely published, its structural features suggest its utility in the development of novel molecules with potential therapeutic value. The proposed synthesis route offers a viable method for its preparation in a laboratory setting. As with all chemicals, appropriate safety precautions should be taken during its handling and use. Further research into the properties and applications of this compound is warranted.
References
- 1. echemi.com [echemi.com]
- 2. 182499-89-4 | 2-Amino-4-bromo-6-fluorophenol - Alachem Co., Ltd. [alachem.co.jp]
- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-4-Bromo-6-Fluorophenol-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. halochem.com [halochem.com]
- 7. 182499-89-4|2-Amino-4-bromo-6-fluorophenol|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.bcrec.id [journal.bcrec.id]
- 10. Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8 | Semantic Scholar [semanticscholar.org]
- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
